molecular formula C16H20Br2N2 B093643 2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole CAS No. 15770-14-6

2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole

Cat. No. B093643
CAS RN: 15770-14-6
M. Wt: 400.2 g/mol
InChI Key: CASKNQKQVYRAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole is a chemical compound that has gained significant importance in the field of scientific research. This compound has been studied for its potential applications in various fields of science, including medicine, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines. This compound has also been shown to bind to DNA and inhibit the activity of certain enzymes involved in DNA replication.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for the study of 2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole. One future direction is to further investigate the mechanism of action of this compound, which could lead to the development of more effective anticancer drugs. Another future direction is to study the potential use of this compound as a probe to study the binding of proteins to DNA. Additionally, future studies could focus on developing new synthesis methods for this compound, which could make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole is a complex process that involves several steps. The synthesis method involves the reaction of 4-ethyl-3-methyl-1H-pyrrole-2-carbaldehyde with 5-bromomethyl-4-ethyl-3-methyl-2H-pyrrole in the presence of a base. The resulting product is then treated with bromine to obtain 2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole.

Scientific Research Applications

2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole has been extensively studied for its potential applications in various fields of science. In medicine, this compound has been studied for its potential use as an anticancer agent. In biochemistry, this compound has been studied for its potential use as a probe to study the binding of proteins to DNA. In pharmacology, this compound has been studied for its potential use as a drug target for the treatment of various diseases.

properties

CAS RN

15770-14-6

Product Name

2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole

Molecular Formula

C16H20Br2N2

Molecular Weight

400.2 g/mol

IUPAC Name

2-bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-1H-pyrrol-2-yl]methylidene]-4-ethyl-3-methylpyrrole

InChI

InChI=1S/C16H20Br2N2/c1-5-11-9(3)13(19-15(11)8-17)7-14-12(6-2)10(4)16(18)20-14/h7,19H,5-6,8H2,1-4H3

InChI Key

CASKNQKQVYRAOG-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC1=CC2=C(C(=C(N2)CBr)CC)C)Br)C

Canonical SMILES

CCC1=C(C(=NC1=CC2=C(C(=C(N2)CBr)CC)C)Br)C

synonyms

2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole

Origin of Product

United States

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